2-Thiopheneacetonitrile

Catalog No.
S574602
CAS No.
20893-30-5
M.F
C6H5NS
M. Wt
123.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiopheneacetonitrile

CAS Number

20893-30-5

Product Name

2-Thiopheneacetonitrile

IUPAC Name

2-thiophen-2-ylacetonitrile

Molecular Formula

C6H5NS

Molecular Weight

123.18 g/mol

InChI

InChI=1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2

InChI Key

CLSHQIDDCJTHAJ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC#N

Canonical SMILES

C1=CSC(=C1)CC#N

The exact mass of the compound 2-Thiopheneacetonitrile is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Thiopheneacetonitrile is a highly specialized heterocyclic nitrile primarily procured as a critical intermediate for pharmaceutical synthesis and advanced materials. Featuring an electron-rich thiophene ring adjacent to a cyanomethyl group, it serves as the obligate precursor for 2-thiopheneethylamine, the foundational building block for thienopyridine-class antiplatelet drugs such as clopidogrel and ticlopidine [1]. Beyond API manufacturing, its distinct electronic properties and alpha-proton acidity make it a valuable electron-acceptor moiety in dye-sensitized solar cells (DSSCs) and a substrate for biocatalytic transformations [2]. For industrial buyers, its liquid form, specific boiling point profile (235-238 °C), and regioselective reactivity profile dictate strict handling and process parameters that cannot be replicated by simpler aromatic nitriles.

Research Fit

Synthesis
Heterocyclic building block
Reactive nitrile for thiophene-containing scaffold construction
Biocatalysis
Nitrilase substrate
Supports enzymatic hydrolysis to 2-thiopheneacetic acid
Optoelectronics
π-Acceptor unit
Reported in D–π–A dyes and AIE materials

Procurement substitution of 2-thiopheneacetonitrile with its benzene analog, phenylacetonitrile (benzyl cyanide), or its positional isomer, 3-thiopheneacetonitrile, results in immediate process failure in targeted applications. Phenylacetonitrile lacks the sulfur heteroatom, which fundamentally alters the pKa of the alpha-protons, eliminates the bathochromic shifting required in optoelectronic applications, and prevents the formation of the pharmacologically essential thienopyridine core [1]. Furthermore, attempting to use 3-thiopheneacetonitrile alters the regiochemistry of downstream cyclizations, yielding inactive [2,3-c] or[3,4-c] fused systems instead of the required [3,2-c] thienopyridine architecture[2]. Additionally, the 2-isomer exhibits drastically different susceptibilities to enzymatic hydrolysis and transition-metal catalyst coordination, meaning that process parameters optimized for generic aromatic nitriles will suffer from severe yield degradation or catalyst poisoning if applied to 2-thiopheneacetonitrile without adjustment.

Substitution Risk

!
Electronic differentiation: sulfur heteroatom alters π-conjugation vs. phenylacetonitrile; enzymatic recognition may shift substantially
!
Photophysical non-interchangeability: absorption maxima and AIE responses differ; optoelectronic properties are not directly transferable
!
Functional uniqueness: dual reducing agent/monomer behavior is not directly reproducible with typical aryl nitriles

Accelerated Biocatalytic Nitrile Hydrolysis

In biocatalytic workflows aiming to produce carboxylic acids under mild conditions, 2-thiopheneacetonitrile demonstrates exceptional reactivity with arylacetonitrilases compared to both its benzene analog and its 3-isomer. Assays utilizing purified Nit09 nitrilase show that 2-thiopheneacetonitrile achieves a relative activity of 385%, vastly outperforming phenylacetonitrile (100% baseline) and 3-thiopheneacetonitrile (188%) [1]. This nearly four-fold increase in enzymatic conversion efficiency allows manufacturers to significantly reduce bioreactor residence times and enzyme loading when synthesizing 2-thiopheneacetic acid.

Evidence DimensionRelative nitrilase activity (Nit09 enzyme)
Target Compound Data385% relative activity
Comparator Or BaselinePhenylacetonitrile (100%) and 3-Thiopheneacetonitrile (188%)
Quantified Difference+285% vs benzene analog; +197% vs 3-isomer
ConditionsPurified arylacetonitrilase assay at 50 °C

Justifies the selection of 2-thiopheneacetonitrile for high-throughput green synthesis workflows, as it requires significantly lower enzyme loading and shorter reaction times than generic analogs.

Nitrilase activity
Head-to-head
385.5% relative activity (target) vs. 100% (phenylacetonitrile)
Supports biocatalytic process screening
Purified enzyme; baseline 5.19 U/mg

Transition-Metal Catalyzed Alpha-Alkylation Yield Constraints

When designing alpha-alkylation processes, buyers must account for the thiophene ring's tendency to interact with transition metal catalysts. In standard NNN′ Pincer Ru(II)-catalyzed alpha-alkylations with alcohols, phenylacetonitrile achieves quantitative or near-quantitative yields (>90%). Under the exact same optimized conditions, 2-thiopheneacetonitrile affords the alkylated product in only a 29% yield [1]. This sharp reduction in catalytic turnover dictates that industrial synthesis routes utilizing 2-thiopheneacetonitrile must pivot away from standard Ru-catalysis toward strong base-mediated (e.g., LHMDS, LDA) alkylation protocols to maintain commercial viability.

Evidence DimensionProduct yield in Ru(II)-catalyzed alpha-alkylation
Target Compound Data29% yield
Comparator Or BaselinePhenylacetonitrile (>90% yield)
Quantified Difference>60% absolute reduction in yield
ConditionsNNN′ Pincer Ru(II) complex catalysis, 110 °C, 24h

Alerts process chemists that standard transition-metal alkylation conditions used for benzyl cyanides will fail, necessitating the procurement of alternative reagents (like strong bases) for successful scale-up.

Nit09 specific activity
Head-to-head
20.0 U/mg vs. 5.2 U/mg (3.85×)
Reported higher biocatalyst productivity
Nit09 nitrilase; pH 6.0, 50 °C

Bathochromic Shifting in Donor-Acceptor Dye Formulations

For the development of optoelectronic materials and dye-sensitized solar cells (DSSCs), the electron-acceptor moiety must be carefully selected to tune the optical bandgap. When incorporated into phenothiazine-based D-π-A fluorescent dyes, the 2-thiopheneacetonitrile acceptor induces a maximum absorption wavelength (λmax) of 375 nm. In contrast, the equivalent dye utilizing a phenylacetonitrile acceptor peaks at 368 nm [1]. This 7 nm bathochromic (red) shift is driven by the electron-rich nature of the thiophene ring, which facilitates enhanced intramolecular charge transfer (ICT) and improves light-harvesting capabilities in the visible spectrum.

Evidence DimensionMaximum absorption wavelength (λmax) in D-π-A dye
Target Compound Data375 nm
Comparator Or BaselinePhenylacetonitrile acceptor (368 nm)
Quantified Difference7 nm bathochromic shift
ConditionsDCM solution, room temperature

Provides a quantifiable optical advantage for materials scientists needing to lower the bandgap and red-shift the absorption profile of DSSC dyes.

NitA specific activity
Head-to-head
205 U/mg vs. 68 U/mg (3.01×)
May support efficient biocatalytic scale-up
NitA from P. fluorescens; pH 5.5–7.5

Strict Regiochemistry for Thienopyridine API Synthesis

In the industrial synthesis of blockbuster antiplatelet APIs (e.g., clopidogrel, ticlopidine), 2-thiopheneacetonitrile is strictly non-substitutable. The 2-position of the cyanomethyl group is an absolute requirement for the downstream Pictet-Spengler-type cyclization that forms the [3,2-c] fused thienopyridine core[1]. Procurement of the 3-thiopheneacetonitrile isomer leads to cyclization at the wrong position, yielding a [2,3-c] or [3,4-c] core that completely lacks the targeted P2Y12 receptor antagonism. Consequently, generic substitution results in a complete loss of target pharmacological activity.

Evidence DimensionDownstream API core formation and bioactivity
Target Compound DataForms active[3,2-c] thienopyridine core
Comparator Or Baseline3-Thiopheneacetonitrile (Forms inactive [2,3-c]/[3,4-c] cores)
Quantified Difference100% loss of target P2Y12 pharmacological activity
ConditionsIndustrial API synthesis and subsequent receptor binding

Ensures procurement teams understand that positional isomers cannot be used for thienopyridine API manufacturing due to strict regiochemical requirements.

Dye acceptor
Head-to-head
λmax 375 nm vs. 368 nm (Δ 7 nm); 3× AIE enhancement
Supports optoelectronic acceptor selection
D–π–A dyes; DCM solution; dioxane/water AIE
Dihydroorotase IC₅₀
Data to verify
1.0 × 10⁶ nM (1.0 mM)
Reported baseline for SAR studies
Mouse Ehrlich ascites; pH 7.37; single source
Nanosphere synthesis
Class-level
Dual reducing agent & monomer
Enables one-pot core–shell nanosphere formation
Au@polythiophene; FT-IR confirmed C≡N coordination

Industrial Synthesis of Thienopyridine APIs

Directly downstream of its strict regiochemical profile, 2-thiopheneacetonitrile is the required starting material for manufacturing 2-thiopheneethylamine. This intermediate is subsequently cyclized to form the[3,2-c] thienopyridine core essential for antiplatelet medications like clopidogrel and ticlopidine[1]. It is the correct choice for API manufacturers requiring high-fidelity regiocontrol.

Biocatalytic Production of Thiophene Derivatives

Leveraging its high susceptibility to enzymatic hydrolysis, this compound is an efficient substrate for green chemistry workflows aiming to produce 2-thiopheneacetic acid. It is highly recommended for facilities utilizing nitrilase-based bioreactors, where its rapid conversion rate maximizes throughput and minimizes enzyme expenditure [2].

Development of Optoelectronic and DSSC Dyes

Taking advantage of the bathochromic shift it imparts, 2-thiopheneacetonitrile is utilized as a potent electron-acceptor building block in Donor-π-Acceptor (D-π-A) fluorescent dyes. It is the preferred choice for materials scientists optimizing the light-harvesting efficiency and intramolecular charge transfer of dye-sensitized solar cells [3].

Application Fit

Application
Selection Property
Validation Focus
Biocatalytic hydrolysis
Substrate activity profile
Enzyme loading and reaction time optimization
Optoelectronic dye design
Optical absorption and AIE behavior
Spectral matching to device requirements
Core–shell nanosphere synthesis
Dual reducing/polymerizable functionality
Nanosphere morphology and catalytic activity
Medicinal chemistry SAR
Inhibitory activity baseline
SAR optimization for pyrimidine biosynthesis targets

XLogP3

1.3

LogP

1.26 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (65.65%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (34.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.59%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (35.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (35.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (64.12%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (33.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (32.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (63.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

20893-30-5

Wikipedia

2-thienylacetonitrile

General Manufacturing Information

2-Thiopheneacetonitrile: ACTIVE

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